1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
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Overview
Description
1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s suggested that the compound may affect the activity of ache, leading to changes in nerve pulse transmission . This can result in behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , a common biomarker for cellular oxidative injury . Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action may lead to an increase in ROS and MDA levels, indicating oxidative stress . This can result in cellular damage and potentially contribute to disease development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Introduction of the Bromobenzenesulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the oxadiazole moiety.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PIPERIDINE: Similar structure but with a triazole ring instead of an oxadiazole.
1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PIPERIDINE: Contains a thiadiazole ring.
Uniqueness
The uniqueness of 1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups and rings, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQQZOYENMZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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